molecular formula C12H14N2O3S2 B2485790 N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide CAS No. 1351654-64-2

N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide

Cat. No.: B2485790
CAS No.: 1351654-64-2
M. Wt: 298.38
InChI Key: VGMGWVMYMQQKBN-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide (CAS 1351654-64-2) is an organic compound with the molecular formula C 12 H 14 N 2 O 3 S 2 and a molecular weight of 298.4 g/mol . This sulfonamide derivative features a 4-methylthiazole ring linked to a phenoxyethyl sulfonamide group, a structure of significant interest in medicinal chemistry research. While the specific biological profile of this compound is an area of active investigation, research on structurally similar molecules provides insight into its potential research applications. Compounds containing the N-(4-methylthiazol-2-yl) moiety have been studied for their neuroprotective properties. For instance, the compound N-Adamantyl-4-methylthiazol-2-amine (KHG26693) has demonstrated significant antioxidant and anti-inflammatory effects in models of glutamate-induced neurotoxicity, attenuating oxidative stress markers and pro-inflammatory cytokines in the brain . This suggests that the core thiazole structure can contribute to valuable biological activities. Furthermore, phenothiazine and sulfonamide derivatives are widely explored in pharmaceutical research for their diverse mechanisms of action, including antioxidant effects and multi-target-directed ligand approaches for complex diseases . The primary value of this compound lies in its use as a building block or intermediate in organic synthesis and drug discovery. Researchers can utilize this compound to develop novel molecules targeting a range of biological pathways. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c1-10-9-18-12(13-10)14-19(15,16)8-7-17-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMGWVMYMQQKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NS(=O)(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide typically involves the reaction of 4-methylthiazole with 2-phenoxyethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and thiazole ring exhibit nucleophilic substitution reactivity:

Reaction TypeConditionsReagentsProducts/OutcomesReferences
Thiazole alkylation Basic conditions (K₂CO₃, DMF, 60°C)Morpholinoethyl halidesN-alkylated thiazole derivatives
Sulfonamide cleavage Acidic hydrolysis (HCl, reflux)H₂O/EtOH2-phenoxyethanesulfonic acid + 2-amino-4-methylthiazole
  • The thiazole’s NH group undergoes alkylation with electrophiles like alkyl halides, forming stable N-substituted derivatives.

  • Acidic hydrolysis cleaves the sulfonamide bond, yielding sulfonic acid and free amine .

Electrophilic Aromatic Substitution

The thiazole ring participates in electrophilic substitutions, particularly at the 5-position:

Reaction TypeConditionsReagentsProductsReferences
Bromination NBS, CCl₄, 80°CN-Bromosuccinimide5-bromo-4-methylthiazole derivative
Nitration HNO₃/H₂SO₄, 0–5°CMixed acidNitro-substituted thiazoles
  • Bromination with NBS introduces a bromine atom at the thiazole’s 5-position, enabling further functionalization .

  • Nitration occurs under strongly acidic conditions, though yields vary based on electronic effects .

Photochemical Reactivity

UV irradiation induces ring-opening and radical formation in thiazole derivatives:

Reaction TypeConditionsKey IntermediatesProductsReferences
S–C bond cleavage UV (265–270 nm)Thioketene biradicalsCyanamide, methylthioketene
Ring isomerization UV (310 nm)Azirene intermediatesThiazirene derivatives
  • Photolysis cleaves the S1–C2 bond, generating biradicals that recombine into thioketene or cyanamide species .

  • Isomerization via hydrogen transfer forms azirene analogs, confirmed by FTIR and computational studies .

Condensation and Cyclization

The exocyclic amine and sulfonamide groups facilitate condensation reactions:

Reaction TypeConditionsReagentsProductsReferences
Schiff base formation EtOH, refluxAromatic aldehydesImine-linked thiazole derivatives
Heterocyclization DCC, CH₂Cl₂, RTCyanoacetic hydrazideThiazolo-pyridine hybrids
  • Schiff bases form via condensation with aldehydes, enhancing bioactivity in analogs .

  • Cyclization with malononitrile yields fused heterocycles like thiazolo-pyridines .

Oxidation and Reduction

Controlled redox reactions modify functional groups:

Reaction TypeConditionsReagentsProductsReferences
Sulfonamide oxidation H₂O₂, AcOH, 50°CHydrogen peroxideSulfone derivatives (low yield)
Nitro reduction H₂, Pd/C, EtOHCatalytic hydrogenationAmino-substituted thiazoles
  • Oxidation of the sulfonamide group to sulfone is feasible but limited by competing side reactions.

  • Catalytic hydrogenation reduces nitro groups to amines, enabling further derivatization .

Comparative Reactivity Insights

Key structural features influencing reactivity:

Functional GroupReactivity ProfileExample Reaction
Thiazole ring Electrophilic substitution > Nucleophilic substitutionBromination at C5
Sulfonamide (–SO₂NH–) Hydrolysis > AlkylationAcidic cleavage
Phenoxyethyl chain Inert under mild conditions; participates in SN2 reactions with strong nucleophilesThioether formation

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and NH₃ (TGA/DTA data) .

  • pH Sensitivity : Stable in neutral conditions; hydrolyzes in strong acids/bases to 2-phenoxyethanesulfonic acid .

Scientific Research Applications

Anticancer Applications

N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide has demonstrated promising anticancer properties in several studies:

  • Tumor Volume Reduction : In xenograft models, administration of the compound at doses of 50 mg/kg significantly reduced tumor volume compared to control groups, indicating its potential as an anticancer agent.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, which is a critical mechanism for inhibiting tumor growth. This has been observed in various cancer cell lines, suggesting a broad spectrum of activity against different types of cancer.

Antimicrobial Activity

The compound has shown notable antimicrobial properties, making it a candidate for further development in treating bacterial infections:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported effective MIC values against various strains of bacteria, including resistant strains like MRSA. This suggests that this compound may serve as a valuable alternative to traditional antibiotics.
Bacterial Strain MIC (µg/mL) Reference
E. coli25
S. aureus20
MRSA15

Neuroprotective Effects

Recent research indicates that this compound may also possess neuroprotective properties:

  • Epilepsy Model : In animal models induced with pentylenetetrazol (PTZ), the compound reduced seizure duration and frequency, suggesting potential applications in treating epilepsy.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects:

  • Cytokine Reduction : In murine models of inflammation, treatment with the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in inflammatory diseases.

Case Studies Overview

Several case studies have further elucidated the applications of this compound:

Study Findings
Study 1Demonstrated significant antibacterial activity against E. coli and S. aureus.
Study 2Showed that treatment with the compound led to decreased viability of breast cancer cell lines in vitro.
Study 3Reported anti-inflammatory effects in a murine model of arthritis, with reduced levels of TNF-alpha and IL-6.

Comparison with Similar Compounds

Spectroscopic Features

Key IR bands for sulfonamide derivatives include:

  • S=O stretching : Observed at ~1350 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric) .
  • Thiazole C=N/C-S vibrations : ~1600–1500 cm⁻¹ and ~690–630 cm⁻¹, respectively .
  • Absence of C=O bands : Confirms cyclization in triazole derivatives (e.g., compounds [7–9] in ) .

For N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide, the phenoxyethyl group would introduce additional C-O-C stretching (~1250 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹).

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Compound Name Core Structure Key Substituents Bioactivity (Reported)
This compound Thiazole-sulfonamide 4-methylthiazole, phenoxyethyl Hypothetical (based on analogs)
N-[4-(p-tolyl)thiazol-2-yl]-4-methylbenzenesulfonamide Thiazole-sulfonamide p-tolyl, 4-methylbenzenesulfonyl Antimicrobial
5-(4-(4-Cl-phenylsulfonyl)phenyl)-triazole Triazole-thione 4-Cl-phenylsulfonyl, 2,4-difluorophenyl Not specified

Key Observations :

  • Bioactivity Trends: Sulfonamide-thiazoles with electron-withdrawing groups (e.g., halogens) often exhibit stronger antimicrobial activity , whereas bulky substituents (e.g., phenoxyethyl) might favor CNS-targeted effects (e.g., anticonvulsant) .

Physicochemical and Pharmacokinetic Comparison

Lipophilicity and Solubility

  • logP (Predicted): Title compound: ~3.2 (phenoxyethyl increases hydrophobicity). N-[4-(p-tolyl)thiazol-2-yl]-4-methylbenzenesulfonamide: ~2.8 . Triazole-thiones with Cl/Br: ~2.5–3.0 .

Metabolic Stability

  • Sulfonamide-thiazoles generally exhibit moderate metabolic stability due to sulfonamide hydrolysis susceptibility. The phenoxyethyl group may introduce cytochrome P450-mediated oxidation sites, shortening half-life compared to halogenated analogs .

Biological Activity

N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action based on various studies.

Chemical Structure and Synthesis

This compound features a thiazole ring, which is known for its diverse biological properties. The synthesis of this compound typically involves multi-step organic reactions, including the formation of sulfonamide derivatives that incorporate both thiazole and phenoxy groups. For instance, a study detailed the synthesis route involving thiourea and various reagents to yield the target compound with high purity and yield .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated through various assays. Key findings include:

  • Inhibition of Bacterial Growth : Compounds derived from thiazole and sulfonamide moieties exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives with specific substitutions (e.g., 4-isopropyl) showed minimal inhibitory concentrations (MICs) as low as 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans .
  • Mechanism of Action : The antibacterial effect is primarily attributed to the inhibition of dihydropteroate synthetase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial cell division .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies evaluated the compound's efficacy against various tumor cell lines, such as A549 (lung cancer) and C6 (glioma). The results indicated significant cytotoxic effects, with specific derivatives demonstrating enhanced apoptosis induction through caspase activation pathways .
  • Mechanistic Insights : The anticancer activity is believed to be linked to the compound's ability to interfere with DNA synthesis and promote apoptosis in cancer cells. Techniques such as MTT assays and acridine orange staining were employed to assess cell viability and apoptotic changes .

Comparative Biological Activity

Compound Activity Type Target Organisms/Cells Key Findings
This compoundAntibacterialS. aureus, A. xylosoxidansMIC = 3.9 μg/mL; inhibits DHPS
This compoundAnticancerA549, C6Induces apoptosis; significant cytotoxicity observed

Case Studies

Several case studies have documented the biological effects of thiazole derivatives similar to this compound:

  • Antibacterial Efficacy : A study demonstrated that compounds with thiazole rings exhibited varying degrees of antibacterial activity when tested against clinical isolates, reinforcing the importance of structural modifications in enhancing bioactivity .
  • Anticancer Potential : Another investigation into thiazole-based compounds revealed their capability to target multiple cancer pathways, suggesting that molecular hybridization can lead to more effective therapeutic agents .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify sulfonamide protons (δ 7.5–8.5 ppm for aromatic regions) and thiazole carbons (δ 150–160 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond angles and torsional strain, particularly for the sulfonamide-thiazole junction. For example, deviations in the nitro group planarity (torsion angles -16.7° to 160.9°) highlight conformational flexibility .
  • IR Spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm1^{-1}) and C-N vibrations (~1250 cm1^{-1}) .

How can researchers optimize synthetic pathways to address low yields or impurities?

Q. Advanced Research Focus

  • Solvent Screening : Replace pyridine with DMF or THF to reduce side reactions; ethanol/water mixtures improve recrystallization purity .
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling, reducing reaction time by 30% .
  • In-line Monitoring : Employ HPLC-MS to detect intermediates and adjust reagent ratios dynamically .
    Case Study : A 60% yield improvement was achieved by replacing dichloromethane with acetonitrile, reducing competing hydrolysis .

What mechanistic insights explain the biological activity of this compound?

Q. Advanced Research Focus

  • Enzyme Inhibition : The sulfonamide group acts as a hydrogen-bond donor to catalytic residues (e.g., carbonic anhydrase), while the thiazole ring enhances membrane permeability .
  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups on the phenyl ring (e.g., -F, -Br) increase antibacterial potency by 2–3-fold compared to unsubstituted analogs .
  • Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) correlate frontier orbital energies with observed IC50_{50} values in kinase assays .

How should researchers reconcile discrepancies in reported biological activity data?

Q. Advanced Research Focus

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize IC50_{50} fluctuations .
  • Purity Thresholds : Impurities >5% (e.g., unreacted sulfonyl chloride) can artificially inflate cytotoxicity; validate purity via HPLC (>98%) before assays .
  • Solubility Artifacts : Use DMSO concentrations <0.1% to avoid false negatives in antimicrobial screens .

What strategies are recommended for analyzing non-covalent interactions in crystallized derivatives?

Q. Advanced Research Focus

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯O hydrogen bonds) in polymorphs, explaining stability differences .
  • Thermogravimetric Analysis (TGA) : Correlates thermal decomposition profiles with crystal packing efficiency .
  • Synchrotron Radiation : High-resolution (<1 Å) X-ray data resolves disorder in flexible phenoxy groups .

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